An In-depth Technical Guide to 1,3-Dichloro-2-methylanthraquinone (CAS 18018-09-2)
An In-depth Technical Guide to 1,3-Dichloro-2-methylanthraquinone (CAS 18018-09-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1,3-Dichloro-2-methylanthraquinone (CAS 18018-09-2) is limited. This guide provides a comprehensive overview of its known and computed properties, alongside methodologies and potential biological activities inferred from closely related compounds. All information should be cross-validated with experimental data as it becomes available.
Core Properties and Identification
1,3-Dichloro-2-methylanthraquinone is a halogenated aromatic ketone. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 18018-09-2 | [1] |
| IUPAC Name | 1,3-dichloro-2-methylanthracene-9,10-dione | [1] |
| Chemical Formula | C₁₅H₈Cl₂O₂ | [1] |
| Molecular Weight | 291.13 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl | PubChem |
| InChI Key | QZKRKMRVWWGTRU-UHFFFAOYSA-N | PubChem |
| Synonyms | 1,3-dichloro-2-methyl-9,10-anthraquinone | [1] |
Physicochemical Data
| Property | Computed Value | Source |
| XLogP3 | 4.5 | [1] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Synthesis and Purification: A Generalized Approach
While a specific, detailed experimental protocol for the synthesis of 1,3-Dichloro-2-methylanthraquinone is not documented in readily accessible literature, a general approach can be inferred from the synthesis of related chloro-substituted anthraquinones. A plausible synthetic route could involve the chlorination of 2-methylanthraquinone.
General Synthetic Workflow
The synthesis of chlorinated anthraquinones often involves the direct chlorination of the parent anthraquinone or the cyclization of appropriately substituted precursors. A potential pathway for synthesizing 1,3-Dichloro-2-methylanthraquinone is outlined below.
Postulated Experimental Protocol for Synthesis
This protocol is a hypothetical adaptation based on general procedures for similar compounds.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-methylanthraquinone in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent).
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Chlorination: While stirring, add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), dropwise or bubble it through the solution. The reaction may require heating or UV initiation.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.
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Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.
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Isolation: Collect the precipitate by vacuum filtration and wash it with water to remove any residual acid.
Postulated Experimental Protocol for Purification
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Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol, acetic acid, or toluene) and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, perform column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.
Analytical Characterization
The structure and purity of 1,3-Dichloro-2-methylanthraquinone would be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl groups. |
| ¹³C NMR | Resonances for the carbon atoms of the anthraquinone skeleton, including the carbonyl carbons, the chlorinated aromatic carbons, the methyl-substituted carbon, and the other aromatic carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the quinone (typically around 1670-1680 cm⁻¹), C-Cl stretching, and C-H stretching and bending vibrations of the aromatic and methyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would show the characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Chlorine should match the calculated values for the empirical formula C₁₅H₈Cl₂O₂. |
Potential Biological Activity and Signaling Pathways
There is no specific biological activity or toxicological data available for 1,3-Dichloro-2-methylanthraquinone in the public domain. However, the biological activities of other anthraquinone derivatives and chlorinated compounds have been studied. Many anthraquinones exhibit anticancer properties, and some have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]
Postulated Mechanism of Action in Cancer Cells
The following diagram illustrates a potential signaling pathway that could be modulated by anthraquinone derivatives in cancer cells. It is important to note that this is a generalized pathway and has not been experimentally validated for 1,3-Dichloro-2-methylanthraquinone.
Experimental Protocol for In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of 1,3-Dichloro-2-methylanthraquinone, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed.
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Cell Culture: Culture a relevant cancer cell line (e.g., a colon or breast cancer cell line) in appropriate media and conditions.
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Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 1,3-Dichloro-2-methylanthraquinone (typically ranging from nanomolar to micromolar concentrations) for different time points (e.g., 24, 48, and 72 hours).
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MTT Assay: After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
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Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.
Toxicology and Safety
Specific toxicological data for 1,3-Dichloro-2-methylanthraquinone is not available. As a chlorinated organic compound, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of chlorinated methanes and other chlorinated by-products have been studied, and some have been found to be carcinogenic in animal studies.[4][5] Therefore, caution is warranted when handling any novel chlorinated compound.
Conclusion
1,3-Dichloro-2-methylanthraquinone is a compound for which there is a notable lack of comprehensive experimental data. The information presented in this guide, based on computed values and analogies to related compounds, provides a starting point for researchers. Further experimental investigation is crucial to fully characterize its physicochemical properties, develop robust synthetic and analytical methods, and elucidate its biological and toxicological profile. The potential for anticancer activity, based on the broader class of anthraquinones, suggests that this compound may be a candidate for further study in drug discovery programs.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Molecules | Free Full-Text | Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
- 4. DE553039C - Process for the preparation of aminoanthraquinones - Google Patents [patents.google.com]
- 5. pschemicals.com [pschemicals.com]
